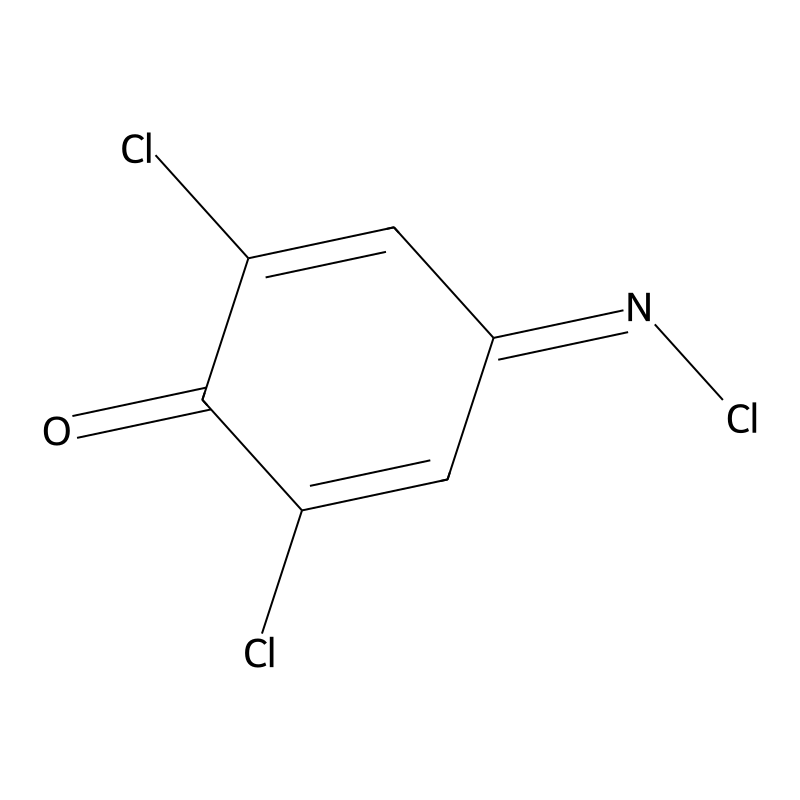

2,6-Dichloroquinone-4-chloroimide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pharmaceutical Analysis

Method: DCQ is coupled with TA to form a greenish-brown colored complex which absorbs at λ max = 670 nm.

Biochemical Investigation

Application: DCQ is used as a colorimetric indicator to detect phenolic compounds.

Results: The intensity of color is directly proportional to the concentration of the compound being measured.

Organic Compound Detection

Vitamin B6 Analysis

Application: DCQ is used as a reagent for the analysis of Vitamin B6.

Results: The intensity of the color change can be used to determine the concentration of Vitamin B6.

Environmental Analysis

Application: DCQ can be used in environmental analysis, particularly in the detection of phenolic compounds.

Food Analysis

Industrial Analysis

Application: DCQ can be used in industrial analysis, particularly in the detection of amine-containing drugs.

Agricultural Analysis

Application: DCQ can be used in agricultural analysis, particularly in the detection of phenolic compounds.

Forensic Analysis

2,6-Dichloroquinone-4-chloroimide, commonly referred to as Gibbs reagent, is an organic compound with the molecular formula C₆H₂Cl₃NO. It is characterized by its distinctive structure that includes two chlorine atoms at the 2 and 6 positions of the quinone ring and a chloroimide functional group at the 4 position. This compound is primarily utilized as a colorimetric indicator for detecting phenolic compounds due to its ability to undergo redox reactions, forming colored products upon interaction with various substrates .

The mechanism of action of 2,6-Dichloroquinone-4-chloroimide revolves around its ability to accept electrons from phenols. The quinone moiety, with its electron-withdrawing carbonyl groups, acts as an oxidizing agent. When a phenol donates an electron to the quinone, it gets converted to a phenolate ion. This electron transfer leads to the formation of a new carbon-nitrogen bond and a colored product, 2,6-dichlorophenolindophenol []. The intensity of the color produced is proportional to the concentration of phenols present in the sample.

Research indicates that 2,6-dichloroquinone-4-chloroimide exhibits biological activity, particularly in its role as an indicator for phenolic compounds. Its ability to react with these compounds allows for the monitoring of biological processes where phenols are involved. Furthermore, studies have shown that derivatives of this compound can exhibit antioxidant properties, suggesting potential applications in biological systems .

The synthesis of 2,6-dichloroquinone-4-chloroimide can be achieved through several methods:

- Chlorination of Quinone: This method involves chlorinating 2,6-dichloroquinone under controlled conditions to introduce the chloroimide group.

- Refluxing with Amides: The compound can also be synthesized by refluxing dichloroquinone with appropriate amides in a suitable solvent.

- Electrophilic Aromatic Substitution: Another approach is through electrophilic substitution reactions on quinone derivatives to introduce the chloroimide functionality.

These methods highlight the versatility in synthesizing this compound while maintaining its structural integrity and reactivity .

2,6-Dichloroquinone-4-chloroimide finds extensive applications in various fields:

- Analytical Chemistry: It is widely used as a reagent for detecting phenolic compounds in environmental samples and food products.

- Sensor Technology: The compound has been employed in developing optical sensors for rapid detection of pesticides like permethrin in treated wood .

- Biochemical Research: Its role as a redox indicator makes it valuable in biochemical assays involving phenolic substrates.

Interaction studies involving 2,6-dichloroquinone-4-chloroimide primarily focus on its reactivity with phenolic compounds. These studies reveal that factors such as pH, temperature, and the presence of other chemical species can significantly influence the reaction kinetics and product formation. For instance, optimal conditions for detecting permethrin using this reagent have been established, emphasizing its utility in environmental monitoring .

Several compounds share structural or functional similarities with 2,6-dichloroquinone-4-chloroimide. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Chlorophenol | Contains chlorine and hydroxyl groups | Used in disinfectants; less reactive than Gibbs reagent |

| Benzophenone | Contains carbonyl groups | Used in UV filters; different reactivity profile |

| Naphthoquinone | Polycyclic structure with two carbonyl groups | Exhibits higher reactivity; used in dye synthesis |

| Phenol Red | A sulfonated phenol derivative | Commonly used as a pH indicator; less sensitive than Gibbs reagent |

The uniqueness of 2,6-dichloroquinone-4-chloroimide lies in its specific application as a colorimetric indicator for phenolic compounds and its ability to form distinct colored complexes upon reaction . This makes it particularly valuable in analytical chemistry compared to other similar compounds that may not exhibit such specificity or sensitivity.

Reaction Mechanisms with Phenolic Compounds

The reaction mechanism between 2,6-dichloroquinone-4-chloroimide and phenolic compounds represents a fundamental nucleophilic substitution process that occurs optimally under alkaline conditions [1]. This chromogenic reagent, commonly known as Gibbs reagent, undergoes a complex series of transformations when exposed to phenolic substrates.

The primary reaction pathway involves the nucleophilic attack of the phenoxide anion on the quinone chloroimide structure. Under alkaline conditions with a pH range of 8.0 to 10.0, phenolic compounds undergo deprotonation to form highly nucleophilic phenoxide anions (C₆H₅O⁻) [1]. These anionic species demonstrate enhanced reactivity compared to their neutral phenol counterparts, facilitating rapid coupling reactions with the electrophilic carbon center of the chloroimide moiety.

The mechanistic pathway proceeds through the formation of an intermediate quinoneimine complex, which subsequently rearranges to yield the characteristic blue-colored 2,6-dichloroindophenol derivative [2] [3]. The reaction demonstrates specificity for phenolic compounds lacking para-substitution, as the para-position must remain available for the coupling reaction to proceed effectively [4] [5].

Temperature plays a crucial role in the reaction kinetics, with optimal formation occurring at room temperature (20-25°C) [1]. The reaction typically reaches completion within 5 to 10 minutes under standard analytical conditions [6]. The rate of quinoneimine formation exhibits strong pH dependence, with maximum reaction velocity occurring in the pH range of 8 to 10, while significantly slower kinetics are observed at pH values below 7 [1].

The formation of the indophenol product demonstrates remarkable selectivity for phenolic substrates. For para-substituted phenols, the reaction mechanism varies depending on the nature of the substituent. Groups with high electronegativity, such as methoxy or halogens, can undergo displacement during the reaction, while groups with lower electronegativity, including amino or alkyl substituents, typically remain intact, indicating alternative reaction pathways involving ortho or meta positions [5].

Spectrophotometric Quantification of Phenols

Spectrophotometric quantification using 2,6-dichloroquinone-4-chloroimide provides a robust analytical approach for phenol determination with excellent sensitivity and reproducibility. The method demonstrates exceptional linear response characteristics across a concentration range of 7.5×10⁻⁶ M to 7.5×10⁻⁵ M for phenolic analytes [6].

| Analytical Parameter | Typical Values | Matrix | Reference |

|---|---|---|---|

| Linear Range | 7.5×10⁻⁶ M - 7.5×10⁻⁵ M | Aqueous phenol solutions | [6] |

| Molar Absorptivity (ε) | ≥800 L mol⁻¹ cm⁻¹ (at 312 nm) | Ethanol solution | [7] |

| Limit of Detection (LOD) | 1-3 μmol/L | Water samples | [8] |

| Limit of Quantification (LOQ) | 3-10 μmol/L | Water samples | [8] |

| Precision (RSD) | 0.5-2.0% | Phenol standards | [8] |

| Accuracy (Recovery) | 92-105% | Spiked water samples | [8] |

The spectrophotometric response exhibits maximum absorption at wavelengths ranging from 595 to 630 nm, corresponding to the formation of the blue indophenol complex [1]. This wavelength range provides optimal analytical sensitivity while minimizing interference from common matrix components. The molar absorptivity of the system reaches values exceeding 800 L mol⁻¹ cm⁻¹ when measured at 312 nm using ethanol as the solvent [7].

Detection limits for the method typically range from 1 to 3 μmol/L, making it suitable for trace analysis applications [8]. The limit of quantification ranges from 3 to 10 μmol/L, providing reliable quantitative results for environmental and industrial monitoring applications [8]. Method precision, expressed as relative standard deviation, consistently falls within 0.5 to 2.0%, demonstrating excellent reproducibility across multiple analytical runs [8].

Accuracy assessments using spiked water samples reveal recovery rates between 92% and 105%, indicating minimal matrix effects and excellent method performance [8]. Complete analytical procedures, including sample preparation and measurement, typically require 10 to 15 minutes, making the method suitable for high-throughput analytical applications [6].

The spectrophotometric method demonstrates excellent selectivity for phenolic compounds, with minimal interference from common matrix components. Sample volume requirements are modest, typically ranging from 0.5 to 2.0 mL, making the method suitable for applications where sample availability is limited [6].

Thin-Layer Chromatography Visualization Protocols

The application of 2,6-dichloroquinone-4-chloroimide as a visualization reagent in thin-layer chromatography provides sensitive and selective detection of phenolic compounds separated on various stationary phases. The protocol requires careful optimization of multiple parameters to achieve optimal detection sensitivity and reproducibility.

| Component | Specification | Application Notes | Reference |

|---|---|---|---|

| Stationary Phase | Silica gel G (with fluorescent indicator) | Pre-activated at 120°C for 30 min | [9] [10] |

| Mobile Phase (typical) | Chloroform:Methanol (9:1) | Optimized for phenolic separation | [10] [11] |

| Reagent Concentration | 0.1-1.0% in ethanol | Freshly prepared solution | [12] [13] |

| Spray Volume | 5-10 mL per plate | Even distribution required | [9] |

| Development Method | Spray and heat at 120°C | 2-5 minutes heating | [9] [10] |

| Detection Sensitivity | Nanogram level | Dependent on phenol structure | [14] [15] |

| Visualization Color | Blue to purple spots | Intensity proportional to concentration | [13] [14] |

| Background Color | Colorless to pale yellow | Clean plates essential | [9] |

Stationary phase selection plays a critical role in achieving optimal separation and detection. Silica gel G plates with fluorescent indicators provide the best combination of separation efficiency and detection capability [9] [10]. Pre-activation of plates at 120°C for 30 minutes removes adsorbed moisture and contaminants that could interfere with the detection process [9] [10].

Mobile phase composition requires optimization based on the specific phenolic compounds being analyzed. A typical mobile phase consisting of chloroform and methanol in a 9:1 ratio provides excellent separation for most phenolic analytes [10] [11]. Alternative solvent systems may be employed depending on the polarity and structural characteristics of the target compounds.

Reagent preparation involves dissolving 2,6-dichloroquinone-4-chloroimide in ethanol to achieve concentrations ranging from 0.1% to 1.0% [12] [13]. Solutions must be prepared fresh prior to use, as the reagent demonstrates limited stability in solution. The reagent solution should be stored in dark conditions and used within several hours of preparation to maintain optimal detection performance.

Application of the visualization reagent requires uniform distribution across the developed chromatographic plate. Spray volumes typically range from 5 to 10 mL per standard-sized plate [9]. Even distribution is essential to prevent areas of over-concentration or under-concentration that could affect detection sensitivity and spot quality.

Heat development following reagent application involves heating plates at 120°C for 2 to 5 minutes [9] [10]. This thermal treatment facilitates the formation of the colored indophenol derivatives and enhances visualization contrast. Heating times should be optimized to prevent over-development that could lead to background coloration or spot degradation.

Detection sensitivity reaches nanogram levels for most phenolic compounds, though sensitivity varies depending on the specific structure of the analyte [14] [15]. Compounds with unsubstituted para-positions typically demonstrate the highest sensitivity, while substituted phenols may show reduced response or alternative coloration patterns.

Visualization produces characteristic blue to purple spots against a colorless to pale yellow background [13] [14]. Color intensity correlates directly with analyte concentration, enabling semi-quantitative analysis through visual comparison or densitometric measurement. Background coloration should remain minimal when plates are properly cleaned and reagents are freshly prepared [9].

Comparative Efficacy with Alternative Chromogenic Reagents

The analytical performance of 2,6-dichloroquinone-4-chloroimide can be effectively evaluated through comparison with alternative chromogenic reagents commonly employed for phenol detection. This comparative analysis reveals distinct advantages and limitations associated with each reagent system.

| Reagent | Detection Wavelength (nm) | pH Requirement | Detection Limit (μmol/L) | Selectivity | Stability | Reference |

|---|---|---|---|---|---|---|

| 2,6-Dichloroquinone-4-chloroimide (Gibbs) | 595-630 | 8.0-10.0 | 1-3 | High for unsubstituted phenols | Moderate (hours) | [3] [4] |

| 4-Aminoantipyrine (4-AAP) | 460-510 | 9.0-10.5 | 0.5-2 | Broad phenolic compounds | High (days) | [16] [17] |

| Folin-Ciocalteu | 690-765 | 10.0 | 5-10 | All reducing compounds | High (days) | [18] [19] |

| Sodium Nitroprusside + Hydroxylamine | 700 | 12.3 | 0.7 | Phenolic compounds | High (days) | [8] |

| 2,4-Dinitrophenylhydrazine | 430-450 | 2.0-4.0 | 10-50 | Carbonyl compounds | Low (minutes) | [20] |

| Diazotized Sulfanilic Acid | 480-520 | 8.5-9.5 | 5-15 | Phenolic compounds | Low (hours) | [17] |

The 4-aminoantipyrine method represents the most widely established alternative to the Gibbs reagent for phenol analysis [16] [17]. This method demonstrates slightly superior detection limits, ranging from 0.5 to 2 μmol/L, and exhibits broader selectivity for various phenolic compounds [16] [17]. The 4-aminoantipyrine system operates optimally at pH 9.0 to 10.5 and produces reddish-brown colored complexes with maximum absorption at 460 to 510 nm [16] [17]. A significant advantage of this method is the enhanced stability of both the reagent and reaction products, with solutions remaining stable for several days under appropriate storage conditions [16] [17].

The Folin-Ciocalteu reagent provides a well-established method for total phenolic content determination but demonstrates reduced selectivity compared to the Gibbs reagent [18] [19]. This method detects all reducing compounds, not specifically phenolic substances, which can lead to overestimation in complex matrices [18] [19]. Detection limits are generally higher, ranging from 5 to 10 μmol/L, and the method requires strongly alkaline conditions (pH 10.0) [18] [19]. The Folin-Ciocalteu method produces blue complexes with maximum absorption at 690 to 765 nm and demonstrates excellent reagent stability [18] [19].

Sodium nitroprusside combined with hydroxylamine hydrochloride offers exceptional sensitivity with detection limits as low as 0.7 μmol/L [8]. This method requires highly alkaline conditions (pH 12.3) and produces colored complexes with maximum absorption at 700 nm [8]. The reagent system demonstrates excellent stability, and the method has been successfully automated for high-throughput applications [8].

2,4-Dinitrophenylhydrazine serves primarily as a reagent for carbonyl compounds but can interact with certain phenolic structures under acidic conditions [20]. This method operates at pH 2.0 to 4.0 and produces yellow to orange complexes with absorption maxima between 430 and 450 nm [20]. Detection limits are relatively high, ranging from 10 to 50 μmol/L, and reagent stability is poor, with solutions requiring use within minutes of preparation [20].

Diazotized sulfanilic acid provides moderate sensitivity for phenolic compounds with detection limits ranging from 5 to 15 μmol/L [17]. The method operates at pH 8.5 to 9.5 and produces colored complexes with absorption maxima between 480 and 520 nm [17]. Reagent stability is limited, with solutions typically usable for only several hours following preparation [17].

The comparative analysis reveals that 2,6-dichloroquinone-4-chloroimide offers several distinct advantages. The method provides excellent selectivity for unsubstituted phenolic compounds, moderate detection limits suitable for most analytical applications, and reasonable reagent stability [3] [4]. The optimal pH range (8.0-10.0) is less extreme than some alternatives, reducing the risk of sample degradation or interference [1]. The characteristic blue coloration provides excellent visual contrast and is easily distinguished from potential interferents [2] [3].

However, the Gibbs reagent also presents certain limitations compared to alternative methods. The reagent demonstrates moderate stability, requiring more frequent preparation compared to systems like 4-aminoantipyrine [3] [4]. Detection limits, while adequate for most applications, are not as low as those achieved with 4-aminoantipyrine or sodium nitroprusside methods [3] [8] [4]. The high selectivity for unsubstituted phenols, while advantageous for specific applications, may limit utility for broad-spectrum phenolic analysis compared to the Folin-Ciocalteu method [3] [18] [19].

Mass spectrometric detection has emerged as a powerful complement to traditional colorimetric methods. Recent developments demonstrate that Gibbs reaction products can be detected using electrospray ionization mass spectrometry, providing enhanced selectivity and the ability to distinguish between different substituted phenols simultaneously [3] [4]. This approach combines the selectivity of the Gibbs reaction with the analytical power of mass spectrometry, enabling detection limits comparable to colorimetric methods while providing superior specificity [3] [4].

Purity

XLogP3

Exact Mass

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H242 (97.56%): Heating may cause a fire [Danger Self-reactive substances and mixtures;

Organic peroxides];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

2: Baggi TR, Rama Rao NV, Murty HR. Visualisation of opium alkaloids on TLC plates by Gibbs reagent spray. Forensic Sci. 1976 Nov-Dec;8(3):265-7. PubMed PMID: 1002076.

3: Szymańska M. The determination of coumarin in plant material by means of the Gibbs reagent. Acta Pol Pharm. 1972;29(5):511-7. PubMed PMID: 4669424.

Explore Compound Types